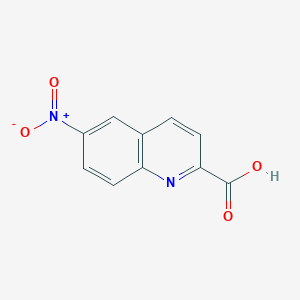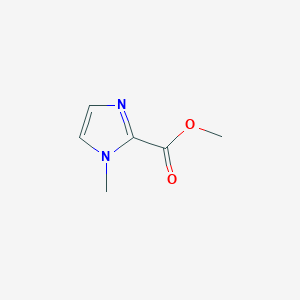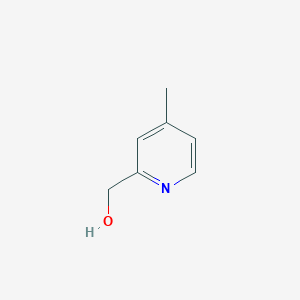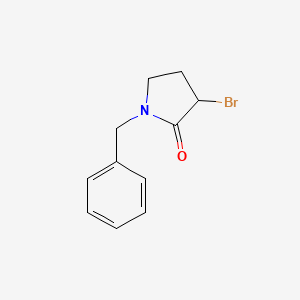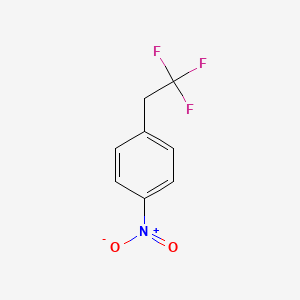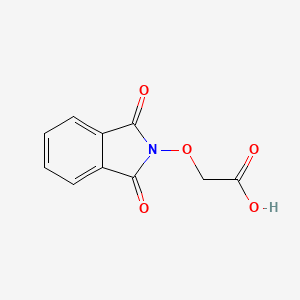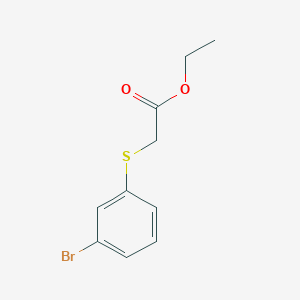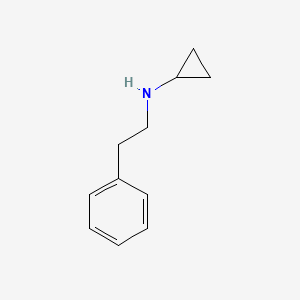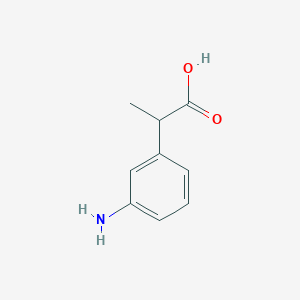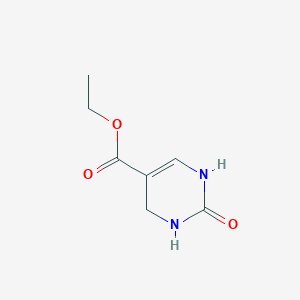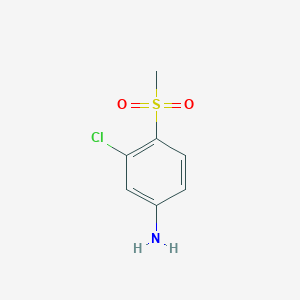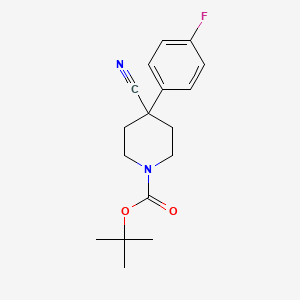
Quinoline-8-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-8-carbothioamide is a heterocyclic aromatic organic compound that features a quinoline ring system with a carbothioamide functional group at the 8th position
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 8-aminoquinoline with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield this compound.
Method 2: Another approach includes the reaction of 8-chloroquinoline with thiourea under reflux conditions in ethanol, leading to the formation of this compound.
Industrial Production Methods:
- Industrially, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to align with green chemistry principles .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation yields sulfonyl derivatives.
- Reduction yields amines.
- Substitution reactions yield halogenated quinoline derivatives .
科学的研究の応用
Quinoline-8-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
作用機序
The mechanism of action of quinoline-8-carbothioamide involves its interaction with various molecular targets:
Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing DNA replication and leading to cell cycle arrest.
Apoptosis Induction: It increases the expression of pro-apoptotic markers such as P53 and Bax while decreasing anti-apoptotic markers like Bcl-2, leading to programmed cell death
類似化合物との比較
Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position, known for its antimicrobial properties.
Quinoline-8-sulfonamide: Features a sulfonamide group, used in various medicinal applications.
Uniqueness:
特性
IUPAC Name |
quinoline-8-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPVHAEVIWJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493389 |
Source


|
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-06-2 |
Source


|
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

